molecular formula C8H10N2O4 B13295376 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13295376
M. Wt: 198.18 g/mol
InChI Key: KNQYPNYFSKQBTB-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that features a tetrahydrofuran ring attached to an oxadiazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps One common method starts with the preparation of the tetrahydrofuran derivative, which is then reacted with appropriate reagents to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxadiazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the oxadiazole ring.

Scientific Research Applications

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and tetrahydrofuran-containing molecules. Examples are:

  • 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole
  • 5-(Tetrahydrofuran-2-yl)methyl-1,3,4-oxadiazole

Uniqueness

What sets 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid apart is the presence of both the tetrahydrofuran and oxadiazole rings, along with the carboxylic acid group. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)4-5-2-1-3-13-5/h5H,1-4H2,(H,11,12)

InChI Key

KNQYPNYFSKQBTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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